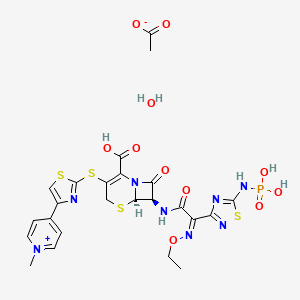
3-(2-prop-2-ynoxyphenyl)prop-2-enoic Acid
Übersicht
Beschreibung
3-(2-Prop-2-ynoxyphenyl)prop-2-enoic acid, or 3-PPA, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is an important intermediate in the synthesis of amino acids and other compounds, and has been used in research studies to investigate the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Applications in Liquid Crystal Technology
Azo Containing Thiophene Based Prop-2-enoates These derivatives, including 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, have been shown to promote excellent photoalignment of a bulk commercial nematic liquid crystal. The study highlights that the photoalignment efficacy is affected by the fluoro-substituents and the position of the terminal thiophene moiety. Compounds with a lateral fluoro-substituent(s) induced better photoalignment compared to non-fluorinated counterparts. The materials have potential applications in Liquid Crystal Displays (LCDs) (Hegde et al., 2013).
Molecular Structure and Interaction Studies
Hydrogen-Bonded Chains of Rings (E)-4-methoxycinnamic acid, or (E)-3-(4-methoxyphenyl)prop-2-enoic acid, forms a three-dimensional network structure through hydrogen bonds and weak intermolecular interactions. The molecules link into a chain of rings, contributing to the overall stability of the structure (Yang et al., 2006).
Structural Investigation and Quantum Chemical Analysis (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was examined through X-ray crystallography, spectroscopy, and Density Functional Theory (DFT) calculations. The compound forms a stable crystal structure due to various intermolecular interactions. The study also highlights the importance of methoxy substitution in stabilizing the compound through intermolecular interactions (Venkatesan et al., 2016).
Synthesis and Crystal Structure Analysis
Synthesis of 2-Cyano 3-(4 Dimethylaminophenyl) Prop 2-enoic Acid This compound was synthesized and characterized using NMR, IR, and UV–visible absorption spectroscopy. Its electronic properties were analyzed, and its thermal stability was assessed using thermogravimetric analysis, highlighting its potential in various applications (Kotteswaran et al., 2016).
Eigenschaften
IUPAC Name |
3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h1,3-8H,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBJZHZBHGQIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-prop-2-ynoxyphenyl)prop-2-enoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)
![(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid](/img/structure/B3135367.png)


![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)

![N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine](/img/structure/B3135404.png)


![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)

